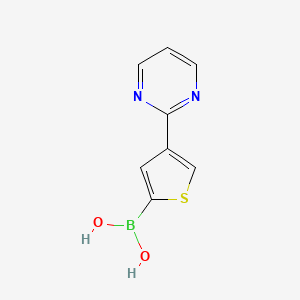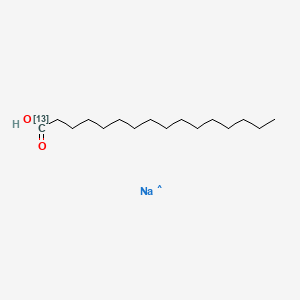
Sodium Palmitate (1-13C, 99%)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Palmitate (1-13C, 99%) is a labeled fatty acid, specifically a sodium salt of palmitic acid where the carbon at position 1 is replaced with the isotope carbon-13. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions: Sodium Palmitate (1-13C, 99%) can be synthesized through the saponification of palmitic acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving palmitic acid in an alcohol solvent, followed by the addition of sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium palmitate .
Industrial Production Methods: On an industrial scale, sodium palmitate is produced through the hydrolysis of palm oil, which contains a high concentration of palmitic acid. The hydrolysis process is followed by neutralization with sodium hydroxide to yield sodium palmitate .
化学反应分析
Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:
Oxidation: Sodium palmitate can be oxidized to produce palmitic acid and other oxidation products.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: Sodium palmitate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Palmitic acid, carbon dioxide, and water.
Reduction: Palmitic alcohol.
Substitution: Metal palmitates.
科学研究应用
Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies of lipid metabolism and cellular processes involving fatty acids.
Medicine: Utilized in research on metabolic disorders and the role of fatty acids in disease mechanisms.
Industry: Applied in the production of soaps and detergents due to its surfactant properties
作用机制
The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .
相似化合物的比较
Sodium Stearate: Another sodium salt of a fatty acid, but derived from stearic acid.
Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid.
Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid.
Comparison:
Uniqueness: Sodium Palmitate (1-13C, 99%) is unique due to its isotopic labeling, which provides a distinct advantage in metabolic studies. Unlike its unlabeled counterparts, it allows for precise tracking and analysis of metabolic pathways.
属性
分子式 |
C16H32NaO2 |
|---|---|
分子量 |
280.41 g/mol |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1; |
InChI 键 |
ZUWJMSFTDBLXRA-OMVBPHMTSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC[13C](=O)O.[Na] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


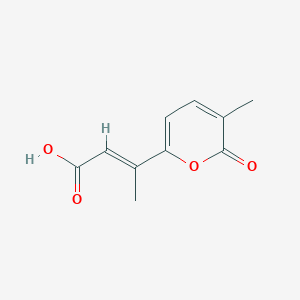

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)

![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
![(2S)-2-[(1S)-1-[(8R,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B14078892.png)
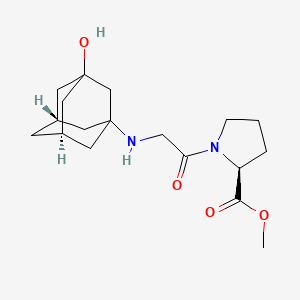
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)
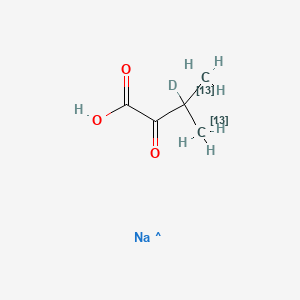
![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)
